molecular formula C10H13BrO2 B1621884 2'-Bromoacetophenone dimethyl ketal CAS No. 120254-80-0

2'-Bromoacetophenone dimethyl ketal

Cat. No.: B1621884
CAS No.: 120254-80-0
M. Wt: 245.11 g/mol
InChI Key: UYNFQWFFNQBNCL-UHFFFAOYSA-N
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Description

2’-Bromoacetophenone dimethyl ketal is an organic compound with the empirical formula C10H13BrO2 . It has a molecular weight of 245.11 . This compound is used in proteomics research applications .


Molecular Structure Analysis

The linear formula of 2’-Bromoacetophenone dimethyl ketal is C10H13BrO2 . The structure includes a bromine atom attached to a phenyl ring, which is further connected to a dimethyl ketal group .


Physical And Chemical Properties Analysis

2’-Bromoacetophenone dimethyl ketal is a liquid with a refractive index of n20/D 1.533 . It has a boiling point of 91-93 °C at 0.5 mmHg and a density of 1.454 g/mL at 25 °C .

Scientific Research Applications

Brominative Cleavage and Hydroborating Reagent

2'-Bromoacetophenone dimethyl ketal has been studied in the context of brominative cleavage of the epoxy moiety into bromohydrins. It has shown effectiveness in the presence of various functional groups such as alkenes, alkynes, ethers, acetals, ketals, and acetonides at low temperatures. Additionally, it serves as an excellent hydroborating reagent, accommodating reactive groups like chloride, ketones, esters, nitriles, nitros, and thioethers in transformations (Roy & Brown, 2007).

Synthesis of Bis and Tris Heterocycles

The compound is used in the microwave-assisted synthesis of bis and tris(ω-bromoacetophenones), which are precursors for novel bis and tris(imidazo[1,2-a]pyridines) and bis(imidazo[1,2-a]pyrimidines). This method offers a significant rate enhancement and better reactivity and selectivity under microwave conditions (Shaaban, 2013).

Acetalization of Ketones

In another application, this compound plays a role in the synthesis of dimethyl acetals of carbonyl compounds. The reaction between ketones and methanol, using different solid acid catalysts, indicates a strong influence of the textural properties of catalysts on the acetalization ability of a particular ketone (Thomas, Prathapan, & Sugunan, 2005).

Self-Assembly of Helicate-Type Metalla-Cryptand

Research has also explored its role in the self-assembly process leading to dinuclear helicate-type cryptands. These cryptands are capable of binding lithium cations, showcasing its potential in molecular architecture (Albrecht et al., 2003).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that acetophenone derivatives, such as this compound, are often used in organic reactions for the synthesis of heterocyclic compounds .

Mode of Action

2’-Bromoacetophenone dimethyl ketal, as an acetal derivative, is likely to undergo reactions similar to other acetals. Acetals can react with a second alcohol nucleophile to form another acetal . The conversion of a hemiacetal to an acetal is an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .

Biochemical Pathways

Acetals and their derivatives are known to play a role in the formation of glycosidic bonds which link individual sugar monomers to form polysaccharides . This suggests that 2’-Bromoacetophenone dimethyl ketal could potentially influence carbohydrate metabolism or related pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2’-Bromoacetophenone dimethyl ketal. For instance, the formation of acetals is generally catalyzed by a strong acid , suggesting that the compound’s activity could be influenced by the acidity of its environment.

Properties

IUPAC Name

1-bromo-2-(1,1-dimethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(12-2,13-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNFQWFFNQBNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391612
Record name 2'-Bromoacetophenone dimethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120254-80-0
Record name 2'-Bromoacetophenone dimethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromoacetophenone dimethylacetal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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